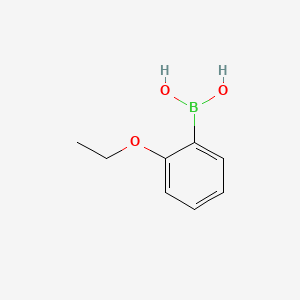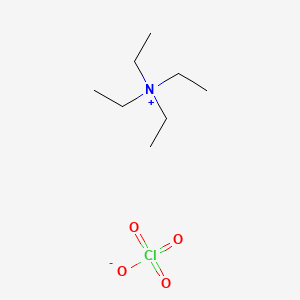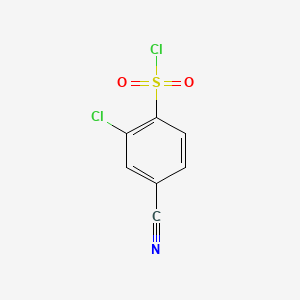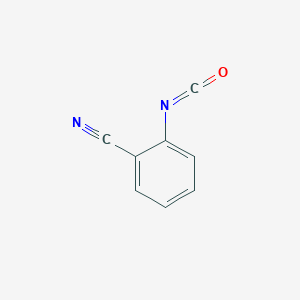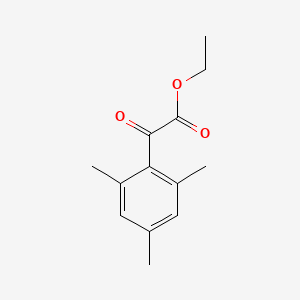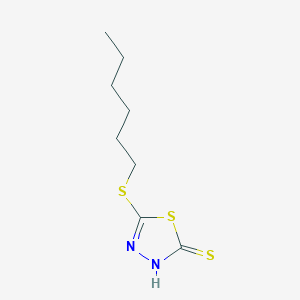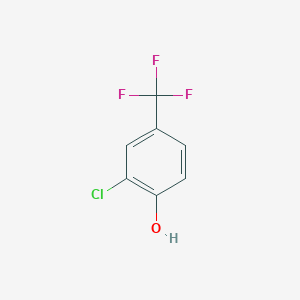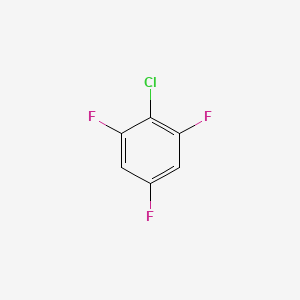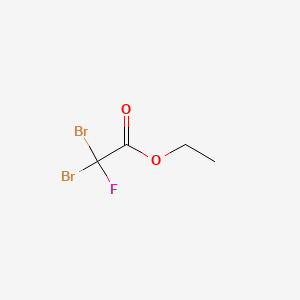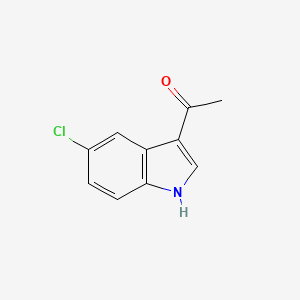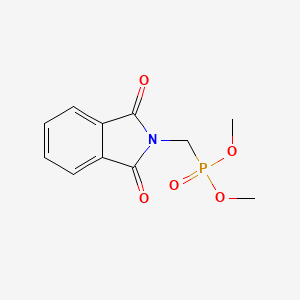
Dimethyl(phthalimidomethyl)phosphonate
Übersicht
Beschreibung
Dimethyl(phthalimidomethyl)phosphonate (DMPP) is an organophosphonate compound that is widely used for research in a variety of scientific fields. DMPP has an array of applications, including use in synthetic chemistry, biochemistry, and molecular biology. It is also used in the production of pharmaceuticals and has been studied for its potential therapeutic uses. In
Wissenschaftliche Forschungsanwendungen
1. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids
- Summary of Application : This research investigates the use of microwave irradiation to accelerate the McKenna synthesis of phosphonic acids from dialkyl methylphosphonates, including dimethyl(phthalimidomethyl)phosphonate . Phosphonic acids are important in various domains such as chemical biology, medicine, materials, etc .
- Methods of Application : The method involves silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . The study investigated the effects of solvent polarity, alkyl group, electron-withdrawing P-substitution, and phosphonate–carboxylate triester chemoselectivity .
- Results : The study found that microwave irradiation dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective .
2. Flame Retardancy and Physicomechanical Properties of Bio-Based Rigid Polyurethane Foam Composites
- Summary of Application : This research involves the use of dimethyl(phthalimidomethyl)phosphonate in the production of bio-based rigid polyurethane foams (bio-PUFs) to improve their flame retardant properties .
- Methods of Application : Expandable graphite (EG) and dimethyl(phthalimidomethyl)phosphonate were incorporated into bio-PUFs. The effects of the ratio of EG and/or dimethyl(phthalimidomethyl)phosphonate on the morphological, physicomechanical, thermal, and flame retardant properties of bio-PUF composites were investigated .
- Results : The study found that the flame retardancy of biocomposite foams was improved due to the presence of EG, acting in the condensed phase, and dimethyl(phthalimidomethyl)phosphonate, acting in the gas phase .
3. Detection of Dimethyl Methyl Phosphonate by Silica Molecularly Imprinted Polymers
- Summary of Application : This research involves the use of silica molecularly imprinted polymers for the detection of dimethyl methyl phosphonate .
- Methods of Application : The study involved the creation of a sensor using silica molecularly imprinted polymers .
- Results : The sensor exhibited good selectivity and could detect 80 ppb of dimethyl methyl phosphonate within 1 min .
4. Horner-Wadsworth-Emmons reactions
- Summary of Application : Dimethyl(phthalimidomethyl)phosphonate is used as a reagent in Horner-Wadsworth-Emmons reactions . This reaction is a useful method for the formation of carbon-carbon double bonds .
- Methods of Application : The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate ester with a carbonyl compound to form an alkene .
- Results : The reaction is widely used in organic synthesis for the preparation of alkenes .
5. Synthesis of phosphotyrosine and its phosphonate-based derivatives
- Summary of Application : Phosphotyrosine-containing compounds, including those based on dimethyl(phthalimidomethyl)phosphonate, attract significant attention due to their potential to modulate signalling pathways .
- Methods of Application : These compounds are used to study protein phosphorylation/dephosphorylation, and represent attractive starting points for the development of binding ligands and chemical probes to study biology, and for inhibitor and degrader drug design .
- Results : The development of these compounds has provided useful tools for biophysical protein characterization, monitoring enzyme activity, and as antigens for raising antibodies .
6. Preparation of macrocyclic phosphorous acid analogs
- Summary of Application : Dimethyl(phthalimidomethyl)phosphonate is used in the preparation of macrocyclic phosphorous acid analogs . These analogs have potential applications as inhibitors of HCV-NS3 protease .
- Methods of Application : The preparation involves the synthesis of macrocyclic compounds using dimethyl(phthalimidomethyl)phosphonate .
- Results : The resulting macrocyclic phosphorous acid analogs can act as inhibitors of HCV-NS3 protease, which is important in the life cycle of the hepatitis C virus .
7. Horner-Wadsworth-Emmons reactions
- Summary of Application : Dimethyl(phthalimidomethyl)phosphonate is used as a reagent in Horner-Wadsworth-Emmons reactions . This reaction is a useful method for the formation of carbon-carbon double bonds .
- Methods of Application : The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate ester with a carbonyl compound to form an alkene .
- Results : The reaction is widely used in organic synthesis for the preparation of alkenes .
8. Synthesis of dendrimer-based pH-responsive MRI contrast agent
- Summary of Application : Dimethyl(phthalimidomethyl)phosphonate is used in the synthesis of dendrimer-based pH-responsive MRI contrast agents . These agents can provide useful tools for biophysical protein characterization .
- Methods of Application : The synthesis involves the creation of a dendrimer-based contrast agent using dimethyl(phthalimidomethyl)phosphonate .
- Results : The resulting contrast agent can be used for monitoring enzyme activity, and as antigens for raising antibodies .
9. Preparation of macrocyclic phosphorous acid analogs
- Summary of Application : Dimethyl(phthalimidomethyl)phosphonate is used in the preparation of macrocyclic phosphorous acid analogs . These analogs have potential applications as inhibitors of HCV-NS3 protease .
- Methods of Application : The preparation involves the synthesis of macrocyclic compounds using dimethyl(phthalimidomethyl)phosphonate .
- Results : The resulting macrocyclic phosphorous acid analogs can act as inhibitors of HCV-NS3 protease, which is important in the life cycle of the hepatitis C virus .
Eigenschaften
IUPAC Name |
2-(dimethoxyphosphorylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO5P/c1-16-18(15,17-2)7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBHXTMUHJGHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378714 | |
| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl phthalimidomethylphosphonate | |
CAS RN |
28447-26-9 | |
| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

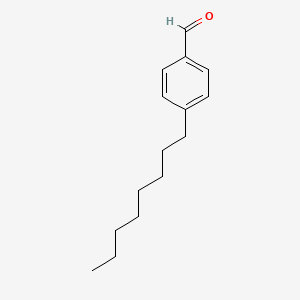
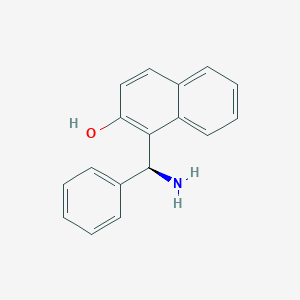
![[(1R)-1-aminopropyl]phosphonic acid](/img/structure/B1586124.png)
